m-Nisoldipine

Description

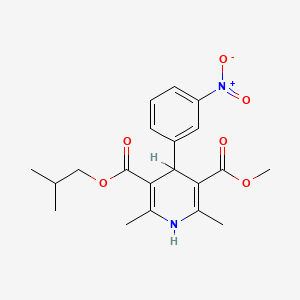

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-O-methyl 5-O-(2-methylpropyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-7-6-8-15(9-14)22(25)26/h6-9,11,18,21H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSJBSHLMOBYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of m-Nisoldipine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of m-Nisoldipine, a dihydropyridine calcium channel blocker. This document details the synthetic route via the Hantzsch reaction, outlines analytical methods for its characterization, and presents its mechanism of action.

Introduction

This compound, or 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 2-methylpropyl ester, is a calcium channel antagonist belonging to the dihydropyridine class.[1] Like its ortho-isomer, Nisoldipine, it is of significant interest for its potential therapeutic effects, which stem from its ability to block L-type calcium channels. This blockage leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a reduction in blood pressure.[2] This guide serves as a technical resource for professionals engaged in the research and development of cardiovascular drugs.

Synthesis of this compound

The synthesis of this compound is achieved through the Hantzsch dihydropyridine synthesis, a multi-component reaction that efficiently constructs the dihydropyridine ring.[3][4] This one-pot condensation involves an aldehyde (3-nitrobenzaldehyde), two equivalents of a β-ketoester (methyl acetoacetate and isobutyl acetoacetate), and a nitrogen donor like ammonia or ammonium acetate.[3]

Experimental Protocol: Hantzsch Synthesis of this compound

Materials:

-

3-Nitrobenzaldehyde

-

Methyl acetoacetate

-

Isobutyl acetoacetate

-

Ammonium acetate or aqueous ammonia

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for workup)

-

Anhydrous magnesium sulfate (for drying)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1 equivalent) in ethanol.

-

To this solution, add methyl acetoacetate (1 equivalent), isobutyl acetoacetate (1 equivalent), and ammonium acetate (1.2 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the crude product. If not, concentrate the solution under reduced pressure.

-

Dissolve the crude residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Yield: The yield of this reaction can be optimized by adjusting reaction conditions such as temperature and catalyst but is typically in the range of 60-80%.

Characterization of this compound

A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound and for its quantification in various matrices.

3.1.1. Experimental Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6×250 mm, 5 µm) is commonly used.

-

Mobile Phase: A mixture of methanol, acetonitrile, and water, or a buffered aqueous solution with an organic modifier, is typical. For example, a mobile phase of acetonitrile and 0.02% v/v formic acid in water (70:30 v/v) can be used.

-

Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.

-

Detection: UV detection at the λmax of the compound, typically around 237 nm.

-

Injection Volume: 20 µL.

-

Procedure:

-

Prepare a standard stock solution of this compound in methanol.

-

Prepare a series of working standards by diluting the stock solution to establish a calibration curve.

-

Dissolve the synthesized product in the mobile phase to a known concentration.

-

Inject the sample and standards into the HPLC system.

-

The purity of the synthesized compound is determined by the peak area percentage of the main peak.

-

| Parameter | Value | Reference |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5.0 μ) | |

| Mobile Phase | Acetonitrile: 0.02% Formic Acid in Water (70:30 v/v) | |

| Flow Rate | 1.2 mL/min | |

| Detection Wavelength | 234 nm | |

| Retention Time | ~6.2 min | |

| Linearity Range | 5-25 µg/mL |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

3.2.1. Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum of dihydropyridines is often characterized by the loss of the substituent at the C4 position of the dihydropyridine ring. For this compound, the molecular ion peak [M]+ is expected at m/z 388. The fragmentation is likely to involve the loss of the 3-nitrophenyl group.

| Ion | m/z (Expected) | Description |

| [M]+ | 388 | Molecular Ion |

| [M-NO2]+ | 342 | Loss of nitro group |

| [M-C6H4NO2]+ | 266 | Loss of the 3-nitrophenyl group |

Note: The above fragmentation is predicted based on the general behavior of dihydropyridines and may vary under different ionization conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the unambiguous assignment of the this compound structure.

3.3.1. Predicted ¹H NMR Spectral Data

| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

| NH | ~8.0 | s | - |

| Aromatic-H | 7.2 - 8.1 | m | - |

| C4-H | ~5.0 | s | - |

| Ester-OCH3 | ~3.6 | s | - |

| Ester-OCH2 | ~3.8 | d | ~6.5 |

| Ester-CH | ~1.9 | m | ~6.5 |

| C2, C6-CH3 | ~2.3 | s | - |

| Ester-CH(CH3)2 | ~0.9 | d | ~6.5 |

3.3.2. Predicted ¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C=O (Ester) | ~167 |

| Aromatic-C | 120 - 150 |

| C2, C6 | ~145 |

| C3, C5 | ~103 |

| C4 | ~39 |

| Ester-OCH3 | ~51 |

| Ester-OCH2 | ~72 |

| Ester-CH | ~28 |

| C2, C6-CH3 | ~19 |

| Ester-CH(CH3)2 | ~19 |

UV-Visible Spectroscopy

UV-Visible spectroscopy can be used for the quantitative analysis of this compound and to monitor reaction kinetics.

3.4.1. Experimental Protocol: UV-Vis Analysis

-

Instrument: A standard UV-Vis spectrophotometer.

-

Solvent: Methanol or Ethanol.

-

Procedure:

-

Prepare a stock solution of this compound in the chosen solvent.

-

Prepare a series of dilutions to determine the molar absorptivity and to construct a calibration curve.

-

Scan the samples across the UV-Vis range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

| Parameter | Value (Approximate) |

| λmax | ~237 nm |

Mechanism of Action

This compound functions as a calcium channel blocker, specifically targeting the L-type calcium channels in vascular smooth muscle cells. By inhibiting the influx of calcium ions, it prevents the calcium-dependent signaling cascade that leads to muscle contraction. This results in vasodilation, a decrease in peripheral resistance, and consequently, a lowering of blood pressure.

Visualizations

Synthesis Workflow

Caption: Synthesis Workflow for this compound.

Characterization Workflow

Caption: Characterization Workflow for this compound.

Signaling Pathway of this compound

Caption: Signaling Pathway of this compound.

References

Stereoselective Metabolism of m-Nisoldipine Enantiomers: A Technical Guide

This guide provides a detailed overview of the stereoselective metabolism of m-nisoldipine enantiomers, intended for researchers, scientists, and professionals in drug development. It covers the metabolic pathways, involved enzymes, and pharmacokinetic differences between the (+) and (-) enantiomers, supported by experimental data and protocols.

Introduction

This compound, a novel 1,4-dihydropyridine calcium ion antagonist, is a chiral drug administered as a racemic mixture of its two enantiomers: (+)-m-nisoldipine and (-)-m-nisoldipine.[1] As with many chiral compounds, the enantiomers of this compound exhibit stereoselective metabolism, leading to significant differences in their pharmacokinetic profiles and, potentially, their pharmacodynamic effects.[2][3] Understanding this stereoselectivity is crucial for optimizing its therapeutic use and for the development of new drug candidates.

This document summarizes key findings from in vitro and in vivo studies, focusing on the metabolic pathways, the cytochrome P450 (CYP) isoforms involved, and the resulting pharmacokinetic parameters.

Metabolic Pathways and Metabolite Profiling

In vitro studies using rat liver microsomes (RLM) have demonstrated that the metabolism of this compound enantiomers is stereoselective.[1] The primary metabolic pathways identified for both enantiomers include dehydrogenation, oxidation, and ester hydrolysis.[1]

A significant difference in the extent of metabolism has been observed, with the (-)-m-nisoldipine enantiomer being more extensively metabolized than the (+)-m-nisoldipine enantiomer. This is evidenced by the number of metabolites detected for each: 18 for (-)-m-nisoldipine and 16 for (+)-m-nisoldipine in rat liver microsomes. This suggests that (+)-m-nisoldipine is metabolically more stable.

In human liver microsomes, the metabolism of racemic this compound has been shown to proceed through dehydrogenation of the dihydropyridine core and reactions involving the side chains, such as hydroxylation and hydrolysis of ester bonds. A total of 10 metabolites were characterized in this system.

Cytochrome P450 Isoforms Involved

The metabolism of this compound is primarily mediated by the cytochrome P450 enzyme system. In vitro inhibition studies in rat liver microsomes have shown that inhibitors of CYP3A have a significant inhibitory effect on the metabolism of both this compound enantiomers. In contrast, inhibitors of CYP1A1/2, CYP2B1/2, CYP2D, and CYP2C11 showed no obvious inhibitory effects. This indicates that CYP3A is the principal enzyme responsible for the metabolism of this compound in rats.

Studies using human liver microsomes and recombinant CYP enzymes have identified CYP3A4 and CYP2C19 as the major enzymes involved in the metabolism of racemic this compound. The involvement of CYP3A4 is consistent with findings for other dihydropyridine calcium channel blockers.

Pharmacokinetic Data

The stereoselective metabolism of this compound enantiomers results in significant differences in their pharmacokinetic parameters in vivo. A study in hypertensive patients with type-2 diabetes mellitus provided the following data after administration of racemic nisoldipine.

Table 1: Pharmacokinetic Parameters of Nisoldipine Enantiomers in Hypertensive Patients with Type-2 Diabetes Mellitus

| Parameter | (+)-Nisoldipine | (-)-Nisoldipine |

| Cmax (ng/mL) | 3.9 (1.7-6.1) | 0.7 (0.4-1.0) |

| AUC(0-24) (ng·h/mL) | 51.5 (29.0-74.0) | 9.4 (5.9-12.8) |

| Cl/f (L/h/kg) | 3.6 (1.9-5.4) | 18.7 (11.7-25.7) |

Data are presented as means with ranges in parentheses.

These data clearly show that the plasma concentrations (Cmax and AUC) of the (+)-enantiomer are substantially higher than those of the (-)-enantiomer, while the oral clearance (Cl/f) of the (+)-enantiomer is significantly lower. This is consistent with the in vitro findings that (+)-m-nisoldipine is more metabolically stable. The highly stereoselective intrinsic clearance results in plasma concentrations being almost entirely composed of the eutomer.

Experimental Protocols

In Vitro Metabolism in Rat Liver Microsomes

This protocol is based on the methodology described for the in vitro metabolism of this compound enantiomers.

Incubation:

-

Prepare an incubation mixture containing:

-

Rat liver microsomes (RLM)

-

NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

(-)-m-nisoldipine or (+)-m-nisoldipine solution (in a suitable solvent like methanol, final concentration should be low to avoid solvent effects)

-

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiate the metabolic reaction by adding the NADPH-generating system.

-

Incubate at 37°C with shaking for a defined period (e.g., 60 minutes).

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

Sample Preparation:

-

Centrifuge the terminated incubation mixture to precipitate proteins.

-

Collect the supernatant.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for analysis.

Metabolite Identification and CYP Isoform Evaluation:

-

Metabolite Profiling: Analyze the samples using ultra-high performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF/MS) for the separation and identification of metabolites.

-

CYP Isoform Analysis: Employ high-performance liquid chromatography coupled to a triple quadrupole linear ion trap mass spectrometer (HPLC-Q-TRAP/MS). To identify the responsible CYP isoforms, perform incubations in the presence of selective CYP inhibitors (e.g., ketoconazole for CYP3A).

Chiral Separation and Quantification in Plasma

This protocol is based on the methodology for the analysis of this compound enantiomers in beagle dog plasma.

Sample Pretreatment:

-

Precipitate plasma proteins by adding acetonitrile to the plasma sample.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

Chromatographic Conditions:

-

Column: ULTRON ES-OVM chiral column (150 × 4.6 mm, 5 µm).

-

Mobile Phase: Methanol-acetonitrile-ammonium acetate (pH 7.0; 2mM) (15:15:70, v/v/v).

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 20°C.

Detection:

-

Mass Spectrometer: API 4000 triple quadrupole mass spectrometer with an ElectroSpray Ionization (ESI) source.

-

Mode: Multiple Reaction Monitoring (MRM).

-

UV Detection: Monitor at 237 nm.

Validation:

-

The method should be validated for linearity, accuracy, precision, and intra- and inter-day repeatability. The lower limit of quantification (LLOQ) was reported to be 0.25 ng/mL.

Conclusion

The metabolism of this compound is stereoselective, with the (+)-enantiomer being more metabolically stable than the (-)-enantiomer. This leads to significantly higher plasma concentrations of (+)-nisoldipine following administration of the racemate. The primary enzymes responsible for this metabolism in humans are CYP3A4 and CYP2C19. These findings have important implications for the clinical use of this compound and highlight the necessity of considering stereoselectivity in drug development and therapy. The provided experimental protocols offer a foundation for further research in this area.

References

- 1. Investigating the in vitro stereoselective metabolism of this compound enantiomers: characterization of metabolites and cytochrome P450 isoforms involved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of nisoldipine coat-core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoselectivity in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stereoselective Pharmacokinetics of R-(-)-m-Nisoldipine and S-(+)-m-Nisoldipine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nisoldipine, a dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension.[1] Marketed as a racemic mixture, it comprises two enantiomers: R-(-)-m-nisoldipine and S-(+)-m-nisoldipine. It is well-established that the pharmacological activity of chiral drugs can reside predominantly in one enantiomer, with the other being less active or even contributing to adverse effects. In the case of nisoldipine, the S-(+)-enantiomer is considered the eutomer, possessing the primary therapeutic activity. This technical guide provides an in-depth analysis of the comparative pharmacokinetics of these two enantiomers, detailing experimental methodologies and metabolic pathways to support further research and drug development.

Comparative Pharmacokinetics

The pharmacokinetic profiles of R-(-)-m-nisoldipine and S-(+)-m-nisoldipine exhibit significant stereoselectivity. Following oral administration of the racemic mixture, plasma concentrations of the S-(+)-enantiomer are substantially higher than those of the R-(-)-enantiomer.[2] This is primarily due to a highly stereoselective intrinsic clearance, with the R-(-)-enantiomer being cleared more rapidly.

The following tables summarize the key pharmacokinetic parameters of the two enantiomers in hypertensive patients with and without type-2 diabetes mellitus, following the administration of a 20 mg coat-core tablet of racemic nisoldipine.

Table 1: Pharmacokinetic Parameters of Nisoldipine Enantiomers in Hypertensive Patients without Diabetes Mellitus

| Parameter | S-(+)-m-Nisoldipine (Eutomer) | R-(-)-m-Nisoldipine (Distomer) |

| Cmax (ng/mL) | Data not available in the provided search results | Data not available in the provided search results |

| AUC(0-24) (ng·h/mL) | Data not available in the provided search results | Data not available in the provided search results |

| Cl/f (L/h/kg) | 6.0 (4.3 - 7.5) | 38.8 (26.8 - 51.0) |

Data represents means and ranges.

Table 2: Pharmacokinetic Parameters of Nisoldipine Enantiomers in Hypertensive Patients with Type-2 Diabetes Mellitus

| Parameter | S-(+)-m-Nisoldipine (Eutomer) | R-(-)-m-Nisoldipine (Distomer) |

| Cmax (ng/mL) | 3.9 (1.7 - 6.1) | 0.7 (0.4 - 1.0) |

| AUC(0-24) (ng·h/mL) | 51.5 (29.0 - 74.0) | 9.4 (5.9 - 12.8) |

| Cl/f (L/h/kg) | 3.6 (1.9 - 5.4) | 18.7 (11.7 - 25.7) |

Data represents means and ranges.

These data clearly demonstrate the significantly higher systemic exposure (Cmax and AUC) and lower apparent oral clearance (Cl/f) of the therapeutically active S-(+)-enantiomer compared to the R-(-)-enantiomer.

Metabolic Pathways

The stereoselective pharmacokinetics of nisoldipine are primarily driven by its metabolism. The major metabolic pathways for both enantiomers include dehydrogenation of the dihydropyridine ring, oxidation, and ester hydrolysis.[3] In vitro studies using rat and human liver microsomes have identified cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for the metabolism of nisoldipine.[3][4]

The S-(+)-enantiomer is found to be more metabolically stable than the R-(-)-enantiomer. An in vitro study in rat liver microsomes detected 18 metabolites for R-(-)-m-nisoldipine and 16 for S-(+)-m-nisoldipine, indicating more extensive metabolism of the R-(-) form.

Experimental Protocols

In Vivo Pharmacokinetic Studies

Study Design: Clinical studies investigating the pharmacokinetics of nisoldipine enantiomers typically employ a crossover design. For instance, hypertensive patients may receive a daily oral dose of racemic nisoldipine (e.g., 20 mg coat-core tablets) for a specified period.

Blood Sampling: Serial blood samples are collected at predetermined time points over a 24-hour period following drug administration.

Sample Preparation and Analysis:

-

Plasma Separation: Whole blood is centrifuged to separate the plasma.

-

Enantioselective Analysis: The concentrations of R-(-)- and S-(+)-m-nisoldipine in plasma are determined using a validated chiral high-performance liquid chromatography (HPLC) method coupled with mass spectrometry (MS).

-

Chiral Column: A chiral stationary phase, such as a CHIRALPAK AD-H column, is used to separate the enantiomers.

-

Mobile Phase: A typical mobile phase consists of a mixture of n-hexane and isopropanol.

-

Detection: Mass spectrometry provides sensitive and specific detection of the enantiomers.

-

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and Cl/f, for each enantiomer using non-compartmental methods.

References

- 1. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of nisoldipine coat-core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigating the in vitro stereoselective metabolism of m-nisoldipine enantiomers: characterization of metabolites and cytochrome P450 isoforms involved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Study of in vitro metabolism of this compound in human liver microsomes and recombinant cytochrome P450 enzymes by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Metabolism of m-Nisoldipine in Human Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of m-nisoldipine, a dihydropyridine calcium channel blocker, in human liver microsomes. This document details the metabolic pathways, identifies the key cytochrome P450 enzymes involved, and presents detailed experimental protocols for studying its metabolism. All quantitative data is summarized in structured tables, and logical relationships are visualized through diagrams generated using Graphviz.

Introduction

This compound is a potent vasodilator used in the treatment of hypertension. Its efficacy and potential for drug-drug interactions are significantly influenced by its metabolism, primarily in the liver. Understanding the in vitro metabolism of this compound is crucial for predicting its in vivo pharmacokinetic profile and ensuring its safe and effective use. Human liver microsomes (HLMs) serve as a standard in vitro model for these studies as they contain a rich complement of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.

Studies have shown that the metabolism of this compound in HLMs is extensive, leading to the formation of multiple metabolites. The primary metabolic pathways involved are dehydrogenation of the dihydropyridine ring, hydroxylation of the isobutyl side chain, and hydrolysis of the ester groups.[1] These reactions are predominantly catalyzed by the polymorphic enzymes CYP3A4 and CYP2C19, highlighting the potential for inter-individual variability in drug clearance and response.[1]

Metabolic Pathways and Metabolites

The in vitro metabolism of this compound in human liver microsomes results in the formation of at least ten distinct metabolites.[1] The biotransformation process is characterized by three major types of reactions:

-

Dehydrogenation: The dihydropyridine ring of this compound is oxidized to the corresponding pyridine analog. This is a major metabolic pathway for dihydropyridine calcium channel blockers.

-

Hydroxylation: The isobutyl side chain of this compound is hydroxylated at various positions.

-

Hydrolysis: The ester linkages in the this compound molecule are cleaved.

These primary metabolic steps can be followed by further secondary metabolism, leading to a diverse range of metabolites.

Identified Metabolites of this compound in Human Liver Microsomes

While the exact retention times and relative abundance can vary depending on the specific analytical conditions, the following table summarizes the key metabolites identified in in vitro studies with human liver microsomes.

| Metabolite ID | Proposed Structure/Metabolic Reaction | Mass-to-Charge Ratio (m/z) |

| M1 | Dehydrogenated this compound | Data not available |

| M2 | Hydroxylated this compound (isobutyl chain) | Data not available |

| M3 | Hydrolyzed this compound (methyl ester) | Data not available |

| M4 | Hydrolyzed this compound (isobutyl ester) | Data not available |

| M5 | Dehydrogenated and hydroxylated this compound | Data not available |

| M6 | Dehydrogenated and hydrolyzed this compound | Data not available |

| M7 | Hydroxylated and hydrolyzed this compound | Data not available |

| M8 | Dihydroxylated this compound | Data not available |

| M9 | Carboxylic acid derivative (from hydrolysis) | Data not available |

| M10 | Further oxidized metabolite | Data not available |

Note: Specific quantitative data for m/z, retention time, and relative abundance for all ten metabolites are not consistently reported across the literature. The table structure is provided for guidance in experimental data logging.

Enzyme Kinetics

The metabolism of this compound is primarily mediated by CYP3A4 and CYP2C19.[1] Understanding the kinetic parameters of these enzymes is essential for predicting the rate of metabolism and the potential for drug-drug interactions.

Enzyme Kinetic Parameters

| Enzyme | Substrate | Metabolic Reaction | Km (µM) | Vmax (nmol/min/mg protein) |

| Human Liver Microsomes (CYP3A) | Nimodipine | Dehydrogenation | 36 ± 11 | 0.017 ± 0.007 |

Disclaimer: The data presented in this table is for nimodipine and is intended to serve as a representative example. These values may not be directly extrapolated to this compound.

Experimental Protocols

This section provides detailed methodologies for conducting in vitro metabolism studies of this compound using human liver microsomes.

Incubation of this compound with Human Liver Microsomes

Objective: To determine the metabolic profile of this compound in human liver microsomes.

Materials:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid

-

Internal standard (e.g., a structurally related compound not present in the sample)

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 10 mM.

-

In a microcentrifuge tube, add the following in order:

-

Potassium phosphate buffer (to final volume of 200 µL)

-

Pooled human liver microsomes (final concentration 0.5 mg/mL)

-

This compound stock solution (final concentration 10 µM)

-

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

-

Termination of Reaction:

-

At each time point, terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

-

Vortex the mixture vigorously for 1 minute to precipitate the proteins.

-

-

Sample Processing:

-

Centrifuge the terminated reaction mixture at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.

-

HPLC-MS/MS Analysis of this compound and its Metabolites

Objective: To separate, detect, and identify this compound and its metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: 5-95% B

-

15-18 min: 95% B

-

18-18.1 min: 95-5% B

-

18.1-25 min: 5% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Full scan for metabolite identification and product ion scan for structural elucidation.

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Collision Gas: Argon

-

Collision Energy: Ramped (e.g., 10-40 eV) for fragmentation.

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the primary metabolic pathways of this compound in human liver microsomes.

Caption: Primary metabolic pathways of this compound in human liver microsomes.

Experimental Workflow for In Vitro Metabolism Study

The following diagram outlines the experimental workflow for studying the in vitro metabolism of this compound.

References

The Cytochrome P450-Mediated Metabolism of m-Nisoldipine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Nisoldipine, a dihydropyridine calcium channel blocker, is subject to extensive metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. Understanding the specific CYP isoforms involved and the kinetics of their metabolic reactions is crucial for predicting drug-drug interactions, inter-individual variability in drug response, and overall pharmacokinetic profiles. This technical guide provides a comprehensive overview of the current knowledge on the CYP-mediated metabolism of this compound, summarizing key findings from in vitro studies.

Primary Cytochrome P450 Isoforms Involved

In vitro studies utilizing human liver microsomes (HLMs) and recombinant cDNA-expressed CYP enzymes have identified CYP3A4 and CYP2C19 as the principal isoforms responsible for the metabolism of this compound in humans[1]. In preclinical studies using rat liver microsomes (RLMs), the CYP3A subfamily has been shown to be the primary contributor to its metabolism[2]. The parent compound, nisoldipine, is also established to be primarily metabolized by CYP3A4[3][4][5].

Metabolic Pathways of this compound

The biotransformation of this compound proceeds through several key metabolic pathways:

-

Dehydrogenation: Oxidation of the dihydropyridine ring to form the corresponding pyridine derivative is a major metabolic route.

-

Hydroxylation: The addition of hydroxyl groups to the side chains of the this compound molecule is another significant pathway.

-

Ester Hydrolysis: Cleavage of the ester bonds present in the this compound structure also contributes to its metabolism.

These metabolic transformations result in the formation of multiple metabolites, with ten distinct metabolites having been characterized in incubations with human liver microsomes.

Quantitative Analysis of this compound Metabolism

While the key CYP isoforms have been identified, detailed quantitative data on the enzyme kinetics for this compound metabolism by individual human CYP isoforms are not extensively available in the public domain. The following table summarizes the available data on the inhibitory potential of nisoldipine on other CYP-mediated reactions, which indirectly informs on its interaction with these enzymes.

Table 1: In Vitro Inhibition Constants (IC50) of Nisoldipine on Ivacaftor Metabolism

| System | IC50 (µM) | Inhibition Mechanism | Reference |

| Human Liver Microsomes (HLM) | 9.10 | Mixed Inhibition | |

| Rat Liver Microsomes (RLM) | 6.55 | Mixed Inhibition |

Note: This table describes the inhibitory effect of nisoldipine on the metabolism of another drug, ivacaftor, and does not represent the kinetic parameters of nisoldipine's own metabolism.

Experimental Protocols

The identification and characterization of CYP isoforms involved in this compound metabolism have been achieved through a combination of in vitro experimental approaches. Below are detailed methodologies representative of those cited in the literature.

In Vitro Incubation with Human Liver Microsomes (HLMs)

This experiment aims to identify the metabolites of this compound and the primary CYP isoforms responsible for their formation in a general human liver environment.

-

Materials:

-

Pooled human liver microsomes

-

This compound stock solution

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Selective CYP chemical inhibitors (e.g., ketoconazole for CYP3A4, ticlopidine for CYP2C19)

-

Acetonitrile or other suitable organic solvent for reaction termination

-

-

Procedure:

-

Prepare incubation mixtures containing HLMs, phosphate buffer, and this compound in microcentrifuge tubes.

-

For chemical inhibition assays, pre-incubate the microsomes with the selective inhibitor for a defined period before adding the substrate.

-

Pre-warm the mixtures to 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for a specified time (e.g., 60 minutes) at 37°C with gentle shaking.

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the depletion of this compound and the formation of metabolites using LC-MS/MS.

-

Metabolism Studies with Recombinant CYP Isoforms

This experiment is designed to determine the specific contribution of individual CYP isoforms to the metabolism of this compound.

-

Materials:

-

Recombinant human CYP enzymes (e.g., CYP3A4, CYP2C19, and a panel of other CYPs) co-expressed with cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells).

-

This compound stock solution

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

-

Procedure:

-

Prepare incubation mixtures containing a specific recombinant CYP isoform, phosphate buffer, and this compound.

-

Pre-warm the mixtures to 37°C.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate for a defined period at 37°C.

-

Terminate the reaction and process the samples as described for the HLM incubations.

-

Analyze the supernatant by LC-MS/MS to quantify the formation of metabolites by each specific CYP isoform.

-

Visualizations

Metabolic Pathways of this compound

Caption: Major metabolic pathways of this compound.

Experimental Workflow for CYP Phenotyping

Caption: Workflow for identifying CYPs in this compound metabolism.

References

The Antioxidant Properties of m-Nisoldipine in Cellular Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the antioxidant properties of m-Nisoldipine, a dihydropyridine calcium channel blocker, in cellular models. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound beyond its established role in cardiovascular diseases. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows. While direct quantitative data for this compound in specific cellular antioxidant assays is limited in publicly available literature, this guide compiles related data and provides generalized protocols to facilitate further research in this area.

Introduction: this compound and Oxidative Stress

Nisoldipine is a second-generation calcium channel blocker of the dihydropyridine class, primarily used in the management of hypertension.[1] Its mechanism of action involves the blockade of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[1] Beyond its vasodilatory effects, emerging evidence suggests that some dihydropyridine derivatives, including Nisoldipine, possess antioxidant properties.

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. ROS can damage cellular macromolecules such as DNA, proteins, and lipids, leading to cellular dysfunction and death.

The meta-isomer of Nisoldipine, this compound, has been investigated for its potential to counteract oxidative stress in cellular models, particularly in the context of vascular smooth muscle cell proliferation, a key process in the development of pulmonary arterial hypertension.[2]

Antioxidant Properties of this compound

Studies have indicated that this compound exhibits antioxidant effects by attenuating the production of reactive oxygen species in cellular models.[2] A key study demonstrated that this compound pretreatment reduces 5-hydroxytryptamine (5-HT)-induced ROS production in pulmonary artery smooth muscle cells (PASMCs).[2] This antioxidant activity is believed to contribute to its inhibitory effect on 5-HT-induced PASMC proliferation.

Quantitative Data

Table 1: Antioxidant Potency of Nisoldipine in a Non-Cellular Model

| Compound | Assay System | IC50 (µM) | Reference |

| Nisoldipine | Rat myocardial membrane lipid peroxidation | 28.2 |

IC50: The concentration of the compound that inhibits 50% of the measured activity.

Signaling Pathways Modulated by this compound

The antioxidant effect of this compound is linked to the modulation of specific intracellular signaling pathways that are activated by oxidative stress. In 5-HT-stimulated PASMCs, this compound has been shown to significantly decrease the activation of key mitogen-activated protein kinases (MAPKs), namely extracellular signal-regulated kinase (ERK1/2) and c-Jun N-terminal kinase (JNK). The activation of these kinases is a critical step in the signaling cascade that leads to cell proliferation.

The downstream effect of ERK1/2 and JNK inhibition by this compound includes the suppression of the expression of the proto-oncogenes c-fos and c-jun. These transcription factors are important for cell cycle progression and proliferation.

Visualizing the Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound exerts its antioxidant and anti-proliferative effects in 5-HT-stimulated PASMCs.

References

- 1. The inhibitory effects of this compound on the 5-hydroxytryptamine-induced proliferation of pulmonary artery smooth muscle cells via Ca2+ antagonism and antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ca2+ and ion channels in hypoxia-mediated pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of the Chemical Stability of m-Nisoldipine and Nisoldipine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the chemical stability of nisoldipine, a dihydropyridine calcium channel blocker, with a comparative perspective on its meta-isomer, m-nisoldipine. While extensive data exists detailing the photodegradation, hydrolysis, and thermal stability of nisoldipine, a notable gap in the scientific literature exists regarding the stability of this compound. This guide synthesizes the available quantitative data for nisoldipine, outlines detailed experimental protocols for stability-indicating assays, and presents the established degradation pathways. In light of the limited information on this compound, a hypothetical degradation pathway is proposed based on the known reactivity of the dihydropyridine scaffold. This document aims to be a comprehensive resource for researchers and professionals involved in the development and analysis of these pharmaceutical compounds.

Introduction

This guide provides a thorough review of the chemical stability of nisoldipine under photolytic, hydrolytic, and thermal stress conditions. It also presents a proposed degradation pathway for this compound, inferred from the established degradation patterns of nisoldipine and other DHPs.

Chemical Stability of Nisoldipine

The stability of nisoldipine has been extensively studied, with a primary focus on its pronounced photosensitivity. Degradation is also observed under hydrolytic and thermal stress, albeit to a lesser extent.

Photostability

Nisoldipine is highly susceptible to photodegradation, a characteristic common to many 1,4-dihydropyridine derivatives.[1] The primary mechanism of photodegradation involves the oxidation of the dihydropyridine ring to the corresponding pyridine ring.[1] This aromatization leads to the formation of two main photoproducts: the 4-(2-nitrosophenyl) pyridine and the 4-(2-nitrophenyl) pyridine derivatives.[2]

The photodegradation of nisoldipine proceeds through the formation of its nitroso- and nitro-pyridine analogs.

References

An In-depth Technical Guide to the Solubility and Physicochemical Properties of m-Nisoldipine

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known physicochemical properties of m-Nisoldipine, with a special focus on its solubility and solid-state characteristics. The information presented is intended to support research, development, and formulation activities involving this active pharmaceutical ingredient.

Introduction and Chemical Identity

This compound is a dihydropyridine calcium channel antagonist and a positional isomer of the well-known antihypertensive drug, Nisoldipine.[1][2] It functions by blocking L-type calcium channels, making it a compound of interest for cardiovascular research.[3][4] Like many dihydropyridine derivatives, this compound is a poorly water-soluble compound, a critical characteristic that influences its bioavailability and formulation design.[5] A thorough understanding of its physicochemical properties, including solubility, pKa, logP, and solid-state form, is essential for its development as a potential therapeutic agent.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 2-methylpropyl ester | |

| Synonyms | KR-1008 | |

| CAS Number | 113578-26-0 | |

| Molecular Formula | C₂₀H₂₄N₂O₆ | |

| Molecular Weight | 388.41 g/mol |

Solid-State Properties: Polymorphism

The solid-state form of an active pharmaceutical ingredient can significantly impact its stability, solubility, and bioavailability. This compound is known to exhibit polymorphism, existing in at least two different crystalline forms, designated as Form A and Form B.

These two polymorphs have distinct colors and morphologies and are classified as conformational polymorphs with different molecular packing motifs. They share an enantiotropic relationship, with a transition temperature of 47 °C. Below this temperature, Form A is the thermodynamically stable form. Notably, studies have suggested that polymorph B possesses higher bioavailability than polymorph A.

Table 2: Crystallographic Data for this compound Polymorphs

| Parameter | Polymorph A | Polymorph B |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | P-1 |

| a (Å) | 9.3045(2) | 7.4965(2) |

| b (Å) | 16.5991(5) | 11.4692(4) |

| c (Å) | 13.0018(3) | 12.3648(5) |

| α (°) ** | 90 | 68.093(2) |

| β (°) | 91.539(2) | 88.655(2) |

| γ (°) ** | 90 | 81.853(2) |

| Z | 4 | 2 |

| Source: |

Solubility Profile

This compound is characterized as a poorly water-soluble compound. The solubility of its two polymorphic forms has been investigated in water at several temperatures. For comparative purposes, the solubility of its more studied isomer, Nisoldipine, is presented below, highlighting its poor aqueous solubility and higher solubility in organic solvents.

Table 3: Solubility of Nisoldipine (ortho-isomer)

| Solvent / Medium | Solubility |

| Ethanol | ~3.0 mg/mL |

| Dimethyl sulfoxide (DMSO) | ~30.0 mg/mL |

| Dimethylformamide (DMF) | ~30.0 mg/mL |

| 1:10 DMSO:PBS (pH 7.2) | ~0.1 mg/mL |

| Water | 0.25 mg/mL (apparent solubility) |

| Source: |

One study found that the solubility of Nisoldipine could be increased 314-fold with the use of 1.0% sodium lauryl sulfate (SLS) as a surfactant.

Mechanism of Action and Signaling Pathway

As a dihydropyridine derivative, this compound is a calcium ion antagonist. Its mechanism of action involves blocking L-type calcium channels, which are prevalent in vascular smooth muscle cells. By inhibiting the transmembrane influx of calcium ions, it prevents the calcium-dependent contractile processes of these muscle cells. This leads to the relaxation of arterial smooth muscle (vasodilation), a subsequent decrease in peripheral vascular resistance, and an overall reduction in blood pressure. Nisoldipine and its analogues typically show greater selectivity for arterial smooth muscle compared to cardiac muscle.

References

- 1. researchgate.net [researchgate.net]

- 2. Crystal structures and pharmacologic activities of 1,4-dihydropyridine calcium channel antagonists of the isobutyl methyl 2,6-dimethyl-4-(substituted phenyl)-1,4-dihydropyridine-3,5-dicarboxylate (nisoldipine) series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Compound this compound - Chemdiv [chemdiv.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. sphinxsai.com [sphinxsai.com]

An In-depth Technical Guide to the Polymorphs of m-Nisoldipine and Their Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Nisoldipine, a dihydropyridine calcium channel blocker, is a promising therapeutic agent whose efficacy and bioavailability can be significantly influenced by its solid-state properties. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical factor in drug development, as different polymorphs can exhibit distinct physicochemical properties, including solubility, melting point, and stability. This technical guide provides a comprehensive overview of the known polymorphs of this compound, their detailed characterization, and the experimental protocols for their analysis.

This compound is known to exist in at least two polymorphic forms, designated as Form A and Form B.[1][2][3] These forms have different crystal structures and, consequently, different physical properties. Understanding the relationship between these polymorphs and the methods to characterize them is paramount for ensuring consistent product quality and therapeutic performance.

Physicochemical Properties of this compound Polymorphs

The two primary polymorphs of this compound, Form A and Form B, exhibit distinct physicochemical characteristics. These differences are crucial for their identification and have implications for their formulation and bioavailability.

Crystallographic Data

Single-crystal X-ray diffraction has revealed that Form A and Form B belong to different crystal systems, leading to variations in their molecular packing and hydrogen bonding patterns.[1][2]

| Parameter | Polymorph A | Polymorph B |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P21/c | P-1 |

| a (Å) | 9.3045(2) | 7.4965(2) |

| b (Å) | 16.5991(5) | 11.4692(4) |

| c (Å) | 13.0018(3) | 12.3648(5) |

| α (°) | 90 | 68.093(2) |

| β (°) | 91.539(2) | 88.655(2) |

| γ (°) | 90 | 81.853(2) |

| V (ų) | 2006.94(8) | 974.80(5) |

| Z | 4 | 2 |

Table 1: Crystallographic data for this compound polymorphs.

In both polymorphs, molecules are linked by N–H⋯O hydrogen bonds. However, these interactions result in a wavy one-dimensional chain for Form A and a linear chain for Form B.

Thermal Properties

Differential Scanning Calorimetry (DSC) is a key technique for differentiating the polymorphs based on their melting behavior.

| Property | Polymorph A | Polymorph B |

| Melting Point (Tonset) | ~133.1 °C (406.2 K) | ~126.2 °C (399.3 K) |

| Enthalpy of Fusion (ΔHfus) | 91.5 J/g | 82.8 J/g |

Table 2: Thermal properties of this compound polymorphs determined by DSC.

The relationship between Form A and Form B is enantiotropic, with a transition temperature of approximately 47 °C. Below this temperature, Form A is the thermodynamically stable form, while above it, Form B is more stable.

Solubility

The solubility of the different polymorphs is a critical parameter influencing their dissolution rate and bioavailability. The solubility of both forms has been investigated in water at various temperatures.

| Temperature (°C) | Solubility of Form A (mg/L) | Solubility of Form B (mg/L) |

| 25 | 5.8 | 6.8 |

| 31 | 7.2 | 8.2 |

| 37 | 8.9 | 9.8 |

| 42 | 10.8 | 11.5 |

| 49 | 13.5 | 13.5 |

Table 3: Solubility of this compound polymorphs in water.

Experimental Protocols for Characterization

Accurate and reliable characterization of this compound polymorphs requires the application of various analytical techniques. The following sections detail the methodologies for the key experiments.

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline form of this compound and differentiate between polymorphs based on their unique diffraction patterns.

Methodology:

-

Sample Preparation: A small amount of the this compound sample is gently ground to a fine powder to minimize preferred orientation. The powder is then packed into a sample holder.

-

Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source is typically used.

-

Data Collection: The sample is scanned over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis: The resulting diffractogram is analyzed for the positions and intensities of the diffraction peaks. The peak patterns are then compared to reference patterns for Form A and Form B.

Characteristic Peaks:

-

Form A: Distinctive peaks are typically observed at 2θ values of approximately 9.5°, 11.8°, 16.2°, 18.9°, and 24.5°.

-

Form B: Characteristic peaks can be found at 2θ values of approximately 7.2°, 10.8°, 14.5°, 21.7°, and 25.9°.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of the this compound polymorphs and to investigate their thermodynamic relationship.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.

-

Instrumentation: A calibrated differential scanning calorimeter is used. An empty sealed aluminum pan is used as a reference.

-

Thermal Program: The sample is heated at a constant rate, typically 10 °C/min, under a nitrogen purge. The temperature range should encompass the melting points of both polymorphs (e.g., from 30 °C to 180 °C).

-

Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, is analyzed to determine the onset temperature of melting and the area under the melting peak, which corresponds to the enthalpy of fusion.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To differentiate between the polymorphs based on differences in their vibrational spectra, which arise from variations in molecular conformation and hydrogen bonding.

Methodology:

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is mixed with dry KBr powder and pressed into a transparent disk.

-

Instrumentation: A Fourier-transform infrared spectrometer is used.

-

Data Collection: The spectrum is typically recorded over a wavenumber range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: The spectra of the different forms are compared, paying close attention to regions where differences are observed, particularly in the N-H and C=O stretching regions, which are sensitive to hydrogen bonding.

Characteristic Bands:

-

The N-H stretching vibration, typically observed around 3300-3400 cm⁻¹, can show shifts in position and changes in band shape between Form A and Form B.

-

The C=O stretching vibrations, usually found in the 1650-1750 cm⁻¹ region, can also exhibit differences due to the distinct hydrogen bonding environments in the two polymorphs.

Raman Spectroscopy

Objective: To provide complementary vibrational information to FT-IR for the differentiation of this compound polymorphs.

Methodology:

-

Sample Preparation: A small amount of the powdered sample is placed on a microscope slide or in a capillary tube.

-

Instrumentation: A Raman spectrometer, often coupled to a microscope for micro-Raman analysis, is used. A laser with a specific wavelength (e.g., 785 nm) is used for excitation.

-

Data Collection: The Raman spectrum is collected over a relevant spectral range, typically from 100 to 3500 cm⁻¹.

-

Data Analysis: The spectra are analyzed for differences in peak positions, intensities, and band shapes, which can serve as fingerprints for each polymorphic form.

Solubility Studies

Objective: To determine the equilibrium solubility of each this compound polymorph in a given solvent at a specific temperature.

Methodology:

-

Equilibrium Method: An excess amount of the pure polymorph is added to a known volume of the solvent (e.g., water) in a sealed container.

-

Equilibration: The suspension is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling and Analysis: After equilibration, the suspension is filtered to remove the undissolved solid. The concentration of this compound in the clear filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Solid Phase Analysis: The solid residue after the experiment should be analyzed (e.g., by PXRD) to confirm that no polymorphic transformation has occurred during the study.

Visualizing Experimental Workflows and Relationships

Experimental Workflow for Polymorph Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound polymorphs.

A typical experimental workflow for this compound polymorph characterization.

Relationship Between this compound Polymorphs

The relationship between Form A and Form B is enantiotropic, which can be visualized as follows:

The enantiotropic relationship between this compound polymorphs A and B.

Conclusion

The existence of polymorphism in this compound necessitates a thorough solid-state characterization to ensure the development of a safe, effective, and stable drug product. This guide has provided a detailed overview of the key physicochemical properties of this compound polymorphs A and B, along with comprehensive experimental protocols for their characterization using PXRD, DSC, FT-IR, Raman spectroscopy, and solubility studies. The provided workflows and diagrams serve to illustrate the logical progression of analysis and the thermodynamic relationship between the polymorphs. By applying these methodologies, researchers and drug development professionals can effectively identify, differentiate, and control the polymorphic forms of this compound, ultimately leading to a well-characterized and consistent pharmaceutical product.

References

m-Nisoldipine's Attenuation of Pulmonary Artery Smooth Muscle Cell Proliferation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The proliferation of pulmonary artery smooth muscle cells (PASMCs) is a key pathological feature in the development and progression of pulmonary arterial hypertension (PAH). This technical guide delves into the inhibitory effects of m-Nisoldipine, a dihydropyridine calcium channel blocker, on PASMC proliferation, with a focus on its mechanism of action and the underlying signaling pathways. This document provides a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of the involved biological processes to serve as a valuable resource for researchers in cardiovascular pharmacology and drug development.

Introduction

Pulmonary arterial hypertension is a devastating disease characterized by elevated pulmonary artery pressure, leading to right heart failure and premature death. A central element in the vascular remodeling observed in PAH is the excessive proliferation of PASMCs. Various mitogens, including 5-hydroxytryptamine (5-HT), stimulate this proliferation. This compound, a potent L-type calcium channel blocker, has emerged as a potential therapeutic agent by demonstrating significant anti-proliferative effects on PASMCs. This guide will explore the molecular mechanisms through which this compound exerts its inhibitory action.

Quantitative Data Summary

The inhibitory effect of this compound on PASMC proliferation is dose-dependent. The following tables summarize the key quantitative findings from in vitro studies.

Table 1: Dose-Dependent Inhibition of 5-HT-Induced PASMC Proliferation by this compound

| This compound Concentration (mol/L) | Effect on 5-HT-Induced PASMC Proliferation | Statistical Significance |

| 1 x 10⁻⁸ | Inhibition observed | P < 0.05 or P < 0.01 |

| 1 x 10⁻⁷ | Inhibition observed | P < 0.05 or P < 0.01 |

| 1 x 10⁻⁶ | Inhibition observed | P < 0.05 or P < 0.01 |

| 1 x 10⁻⁵ | Inhibition observed | P < 0.05 or P < 0.01 |

Data synthesized from a study evaluating the effect of this compound on the proliferation of rat PASMCs induced by 1 µmol/L 5-HT over 12-72 hours, as measured by MTT assay.[1]

Core Mechanisms of Action and Signaling Pathways

This compound inhibits PASMC proliferation through a multi-faceted mechanism involving the modulation of several key signaling pathways.

Calcium Antagonism and Antioxidant Effects

As a dihydropyridine, this compound's primary mechanism is the blockade of L-type voltage-gated calcium channels.[2] This action reduces the influx of extracellular calcium into the PASMCs, a critical trigger for cell proliferation. Additionally, this compound exhibits antioxidant properties, which contribute to its anti-proliferative effects by mitigating oxidative stress, a known stimulus for PASMC growth.[2]

Inhibition of the Rho/ROCK Signaling Pathway

The Rho/ROCK pathway plays a significant role in 5-HT-induced PASMC proliferation. This compound has been shown to inhibit the expression of RhoA and ROCK1 mRNA, as well as the phosphorylation of myosin phosphatase target subunit 1 (p-MYPT1), a downstream effector of ROCK.[1] This inhibition of the Rho/ROCK pathway is a key contributor to the anti-proliferative effect of this compound.[1]

Downregulation of the ERK1/2 and JNK Signaling Pathways

The extracellular signal-regulated kinase (ERK1/2) and c-Jun N-terminal kinase (JNK) pathways are critical mitogen-activated protein kinase (MAPK) cascades involved in cell proliferation. This compound significantly attenuates the 5-HT-induced activation (phosphorylation) of both ERK1/2 and JNK in PASMCs. This, in turn, leads to the decreased expression of the downstream transcription factors c-fos and c-jun, which are essential for cell cycle progression.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effect of this compound on PASMC proliferation.

Cell Culture

Primary PASMCs are isolated from the pulmonary arteries of rats using the explant technique and cultured in a suitable growth medium supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Proliferation Assays

-

Seed PASMCs in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and culture overnight.

-

Starve the cells in a serum-free medium for 24 hours to synchronize the cell cycle.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with a mitogen, such as 1 µmol/L 5-HT, for 24-48 hours.

-

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (5-HT stimulated cells without this compound).

-

Culture PASMCs on coverslips in 24-well plates.

-

After synchronization and pre-treatment with this compound, stimulate with 5-HT as described for the MTT assay.

-

During the final 4-6 hours of stimulation, add 10 µM BrdU to the culture medium.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Denature the DNA with 2N HCl for 30 minutes at 37°C.

-

Block non-specific binding with 5% bovine serum albumin (BSA) for 1 hour.

-

Incubate with an anti-BrdU primary antibody overnight at 4°C.

-

Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize using a fluorescence microscope.

-

The percentage of BrdU-positive cells is determined by counting at least 500 cells per condition.

Western Blot Analysis

-

Culture and treat PASMCs in 6-well plates as described above.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE on a 10-12% gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-JNK, total JNK, or p-MYPT1 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Real-Time Quantitative PCR (RT-qPCR)

-

Isolate total RNA from treated PASMCs using a suitable RNA extraction kit.

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Perform RT-qPCR using SYBR Green master mix and specific primers for c-fos, c-jun, RhoA, ROCK1, and a housekeeping gene (e.g., GAPDH) for normalization.

-

The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the relative gene expression using the 2-ΔΔCt method.

Conclusion

This compound effectively inhibits the proliferation of pulmonary artery smooth muscle cells induced by mitogens such as 5-HT. Its mechanism of action is multifaceted, involving the blockade of L-type calcium channels, reduction of oxidative stress, and the inhibition of key pro-proliferative signaling pathways including Rho/ROCK, ERK1/2, and JNK. These findings underscore the therapeutic potential of this compound in targeting the vascular remodeling characteristic of pulmonary arterial hypertension. Further investigation into the in vivo efficacy and safety of this compound is warranted to translate these promising preclinical findings into clinical applications for the treatment of PAH.

References

- 1. [m-Nisodipine inhibited 5-HT-induced proliferation of rat PASMCs through Rho/ROCK signal pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The inhibitory effects of this compound on the 5-hydroxytryptamine-induced proliferation of pulmonary artery smooth muscle cells via Ca2+ antagonism and antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chiral Separation and Quantification of m-Nisoldipine Enantiomers in Plasma using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

m-Nisoldipine is a potent dihydropyridine calcium channel blocker and an isomer of the antihypertensive drug Nisoldipine. Like many pharmaceuticals, this compound is a chiral compound, existing as two enantiomers, R-(-)-m-Nisoldipine and S-(+)-m-Nisoldipine. Enantiomers of a chiral drug can exhibit significant differences in their pharmacokinetic and pharmacodynamic properties. One isomer may be responsible for the therapeutic effect, while the other could be inactive or contribute to adverse effects. Therefore, the ability to separate and quantify individual enantiomers in biological matrices is critical for comprehensive pharmacokinetic studies and new drug development.

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the chiral separation and quantification of this compound enantiomers in plasma. The method utilizes a chiral stationary phase for chromatographic separation and a triple quadrupole mass spectrometer for detection, providing high selectivity and a low limit of quantification.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Nimodipine (Internal Standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ammonium Acetate (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Control plasma (e.g., Beagle dog, rat, or human)

Instrumentation

-

LC System: HPLC or UHPLC system capable of delivering stable gradients at the specified flow rates.

-

Mass Spectrometer: An API 4000 triple quadrupole mass spectrometer or equivalent, equipped with an ElectroSpray Ionization (ESI) source[1].

Sample Preparation Protocol (Protein Precipitation)

-

Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

-

Pipette 100 µL of plasma into the appropriately labeled tubes.

-

Add the internal standard (Nimodipine) working solution to each tube (except for double blanks) and vortex briefly.

-

To precipitate proteins, add 300 µL of ice-cold acetonitrile to each tube[1].

-

Vortex vigorously for 1 minute to ensure complete mixing and protein precipitation.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

Data Presentation

Quantitative Data Summary

The following tables summarize the optimized parameters for the LC-MS/MS method.

Table 1: Chromatographic Conditions

| Parameter | Value |

|---|---|

| HPLC Column | ULTRON ES-OVM (150 × 4.6 mm, 5 µm)[1] |

| Mobile Phase | Methanol-Acetonitrile-Ammonium Acetate (2mM, pH 7.0) (15:15:70, v/v/v)[1] |

| Flow Rate | 0.8 mL/min[1] |

| Column Temperature | 20°C |

| Injection Volume | 10 µL (Typical) |

| Run Time | Approx. 15 min |

Table 2: Mass Spectrometer Conditions and MRM Transitions | Parameter | Value | | :--- | :--- | | Instrument | API 4000 Triple Quadrupole MS | | Ionization Mode | ElectroSpray Ionization (ESI), Positive | | Scan Type | Multiple Reaction Monitoring (MRM) | | Analyte | Precursor Ion (m/z) | Product Ion (m/z) * | | this compound | 388.2 | 312.1 | | Nimodipine (IS) | 419.1 | 343.0 | | Linearity Range | 0.25 - 20 ng/mL | | LLOQ | 0.25 ng/mL |

*Note: The product ion for this compound is a common fragment corresponding to the loss of the isobutoxy group and should be optimized on the specific instrument used.

Experimental Workflow Visualization

The overall workflow for the bioanalysis of this compound enantiomers is depicted below.

Caption: Workflow for this compound enantiomer analysis.

Conclusion

The described LC-MS/MS method provides a selective and sensitive protocol for the chiral separation and quantification of this compound enantiomers in a plasma matrix. The use of a chiral ULTRON ES-OVM column allows for effective separation of the R-(-) and S-(+) enantiomers, while detection via MRM on a triple quadrupole mass spectrometer ensures high specificity and low detection limits suitable for pharmacokinetic studies. The simple protein precipitation sample preparation makes it amenable to high-throughput analysis. This application note serves as a comprehensive guide for researchers in the fields of drug metabolism, pharmacokinetics, and pharmaceutical development.

References

Application Notes and Protocols for Studying m-Nisoldipine Metabolism in Rat Liver Microsomes

Audience: Researchers, scientists, and drug development professionals.

Introduction

m-Nisoldipine, a novel 1,4-dihydropyridine calcium ion antagonist, is a chiral drug candidate with therapeutic potential for cardiovascular diseases. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety and efficacy. Rat liver microsomes (RLMs) serve as a valuable in vitro model for studying the phase I metabolism of xenobiotics, as they contain a high concentration of cytochrome P450 (CYP) enzymes, the primary enzymes responsible for drug metabolism.

These application notes provide a detailed protocol for investigating the metabolism of this compound in RLMs, including the identification of major metabolic pathways, the characterization of metabolites, and the determination of the principal CYP isoforms involved.

Metabolic Pathways of this compound

The in vitro metabolism of this compound enantiomers in rat liver microsomes primarily involves three major pathways:

-

Dehydrogenation: The dihydropyridine ring of this compound can be oxidized to its corresponding pyridine analog.

-

Oxidation: This includes hydroxylation at various positions on the molecule.

-

Ester Hydrolysis: The ester side chains of this compound can be cleaved.

Studies have shown that the metabolism of this compound is stereoselective, with the (+)-enantiomer being more metabolically stable than the (-)-enantiomer.[1] In rat liver microsomes, a total of 18 metabolites for (-)-m-nisoldipine and 16 for (+)-m-nisoldipine have been detected.[1] The primary cytochrome P450 isoform responsible for the metabolism of this compound in RLMs is CYP3A.[1]

Experimental Protocols

This section details the necessary materials and procedures for conducting an in vitro metabolism study of this compound using rat liver microsomes.

Materials and Reagents

-

This compound (and its individual enantiomers, if available)

-

Rat Liver Microsomes (pooled, male Sprague-Dawley)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

NADPH Regeneration System (e.g., containing 0.650 mM NADP+, 1.65 mM glucose 6-phosphate, 1.65 mM MgCl₂, and 0.2 unit/mL G6PDH)[2]

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic Acid, LC-MS grade

-

Water, LC-MS grade

-

CYP3A inhibitor (e.g., Ketoconazole)

-

Internal Standard (e.g., Albendazole)[2]

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

Vortex mixer

-

Centrifuge

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro metabolism study of this compound.

Caption: Experimental workflow for this compound metabolism study in rat liver microsomes.

Microsomal Incubation Assay

-

Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO). The final concentration of the organic solvent in the incubation mixture should be less than 1% (v/v) to avoid enzyme inhibition.

-

On the day of the experiment, thaw the rat liver microsomes on ice.

-

Prepare the 100 mM potassium phosphate buffer (pH 7.4) and the NADPH regeneration system.

-

-

Incubation Mixture Setup:

-

In a microcentrifuge tube, add the following in order:

-

Potassium phosphate buffer (pH 7.4)

-

Rat liver microsomes (to a final protein concentration of 0.5 mg/mL)

-

This compound solution (to the desired final concentration, e.g., 1 µM)

-

-

Include control incubations:

-

Negative Control (No NADPH): Replace the NADPH regeneration system with an equal volume of buffer to assess non-enzymatic degradation.

-

Time Zero Control: Terminate the reaction immediately after adding the NADPH regeneration system.

-

-

-

Reaction Initiation and Incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regeneration system.

-

Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

-

Reaction Termination:

-

Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. This will precipitate the microsomal proteins.

-

-

Sample Preparation for Analysis:

-

Vortex the terminated reaction mixture vigorously.

-

Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new tube or an HPLC vial for LC-MS/MS analysis.

-

CYP Isoform Identification (Inhibition Study)